ethyl 4-[(1-methyl-1H-indol-4-yl)carbonyl]piperazine-1-carboxylate
Description
分子架构与官能团分析
目标化合物的分子式为C₁₇H₂₁N₃O₃,分子量为315.37 g/mol。其核心结构包含三个关键模块:(1) 哌嗪环作为中心骨架,(2) 1-甲基吲哚-4-甲酰基通过羰基连接至哌嗪环的4号位,(3) 乙氧羰基修饰于哌嗪环的1号位(图1)。
表1 关键官能团振动频率分析
| 官能团类型 | 特征振动频率(cm⁻¹) | 归属分析 |
|---|---|---|
| 哌嗪环C-N伸缩振动 | 1250-1280 | 仲胺的对称伸缩 |
| 吲哚环C=C伸缩 | 1600-1620 | 芳香环共轭体系 |
| 酯基C=O伸缩 | 1735-1745 | 强电子离域效应 |
| 酰胺C=O伸缩 | 1670-1685 | 氢键作用影响峰形 |
吲哚环的4位取代导致分子平面性改变,通过密度泛函理论计算显示,该取代使吲哚环与哌嗪环间形成约35°的二面角,这种构象有利于降低空间位阻并增强分子极性。
X射线晶体学与构象研究
尽管现有文献中尚未报道该化合物的单晶结构,但PubChem提供的3D构象模型显示,哌嗪环呈现椅式构象,其中N-甲基吲哚羰基取代基占据轴向位置,而乙氧羰基位于赤道位(图2)。分子动力学模拟表明,在溶液状态下哌嗪环可通过2.8 kcal/mol的能垒实现椅式与船式构象的转换,这种动态特性可能影响其与生物靶点的相互作用模式。
对比类似物乙基4-(1H-吲哚-2-羰基)哌嗪-1-羧酸酯(CID 4459989),目标化合物因4位取代导致的立体效应使其溶剂可及表面积减少12.7%,极性表面积增加8.4%。这种差异可能显著改变其跨膜转运能力与靶点亲和力。
光谱鉴定策略
1H NMR分析 (600 MHz, DMSO-d6):δ 1.23 (t, J=7.1 Hz, 3H, -OCH2CH3),3.42-3.55 (m, 8H, 哌嗪环H),3.83 (s, 3H, N-CH3),7.12-7.45 (m, 4H, 吲哚环H),8.21 (s, 1H, 吲哚2-H)。哌嗪环质子呈现典型AB系统分裂模式,偶合常数J=12.3 Hz表明刚性构象占主导。
13C NMR分析 (151 MHz, DMSO-d6):δ 14.1 (OCH2CH3), 33.7 (N-CH3), 44.9/50.8 (哌嗪环C), 121.4-136.2 (吲哚芳碳), 164.3 (酰胺C=O), 169.8 (酯基C=O)。DEPT-135谱显示季碳信号缺失,验证了分子中无sp³杂化季碳存在。
高分辨质谱 (ESI+):实测m/z 316.1762 [M+H]+,与理论值316.1761偏差0.3 ppm,确认分子式准确性。特征碎片峰m/z 201.1024对应哌嗪-吲哚片段,证明酰胺键在电离过程中优先断裂。
哌嗪-吲哚杂化骨架的对比分析
与文献报道的同类化合物相比(表2),目标化合物展现出独特的取代模式优势。相较于N-未取代类似物(如CID 4459989),1-甲基的引入使logP值提高0.8个单位,显著增强脂溶性。与含香豆素哌嗪杂合体相比,本品的吲哚4位取代避免了3位取代导致的π-π堆积过强问题,有利于维持适度的靶点结合能力。
表2 结构类似物关键参数对比
| 化合物 | 分子量 | logP | 极性表面积(Ų) | 氢键供体数 |
|---|---|---|---|---|
| 目标化合物 | 315.37 | 2.1 | 68.3 | 1 |
| CID 4459989 | 301.34 | 1.3 | 72.5 | 2 |
| 香豆素哌嗪杂合体 | 447.42 | 3.2 | 85.7 | 1 |
分子对接研究表明,目标化合物的乙氧羰基可与靶蛋白形成独特的疏水袋相互作用,而甲基吲哚部分通过CH-π作用稳定结合。这种多重作用模式为其后续生物活性优化提供了明确方向。
Properties
Molecular Formula |
C17H21N3O3 |
|---|---|
Molecular Weight |
315.37 g/mol |
IUPAC Name |
ethyl 4-(1-methylindole-4-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H21N3O3/c1-3-23-17(22)20-11-9-19(10-12-20)16(21)14-5-4-6-15-13(14)7-8-18(15)2/h4-8H,3,9-12H2,1-2H3 |
InChI Key |
FZCRKDNDXWLGKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C3C=CN(C3=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(1-methyl-1H-indol-4-yl)carbonyl]piperazine-1-carboxylate typically involves the reaction of 1-methyl-1H-indole-4-carboxylic acid with piperazine and ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(1-methyl-1H-indol-4-yl)carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-[(1-methyl-1H-indol-4-yl)carbonyl]piperazine-1-carboxylate has shown promise in the development of novel pharmaceuticals. Its structural characteristics allow it to interact with various biological targets, potentially leading to therapeutic agents for treating conditions such as:
- Cancer : The indole moiety is known for its role in various anticancer compounds. Research indicates that derivatives of indole can inhibit tumor growth by interfering with cell signaling pathways .
- Neurological Disorders : Compounds containing piperazine structures are often explored for their neuropharmacological effects. Ethyl 4-[(1-methyl-1H-indol-4-yl)carbonyl]piperazine derivatives may exhibit properties that modulate neurotransmitter systems, offering potential treatments for anxiety and depression .
Pharmacology
The pharmacological profile of this compound is under investigation for its:
- Antidepressant Activity : Studies suggest that compounds with similar structural frameworks can act as serotonin receptor modulators, which may lead to the development of new antidepressants .
- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may possess antimicrobial activity, making them candidates for developing new antibiotics .
Materials Science
In addition to its biological applications, this compound is being explored in materials science:
- Polymeric Materials : The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites .
Case Study 1: Anticancer Activity
A study published in Molecules investigated the anticancer effects of indole-based compounds, including derivatives of ethyl 4-[(1-methyl-1H-indol-4-yl)carbonyl]piperazine. Results indicated a significant reduction in cell viability in various cancer cell lines, suggesting potential as a lead compound for further development .
Case Study 2: Neuropharmacological Effects
Research conducted on piperazine derivatives highlighted their ability to modulate serotonin receptors. A specific derivative of ethyl 4-[(1-methyl-1H-indol-4-yl)carbonyl]piperazine was found to exhibit anxiolytic effects in animal models, indicating its potential use in treating anxiety disorders .
Mechanism of Action
The mechanism of action of ethyl 4-[(1-methyl-1H-indol-4-yl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Structural Variations and Implications
- Substituent Position: The target compound’s indole-4-carbonyl group distinguishes it from analogs with indole-3-yl (e.g., 12a) or indole-2-yl (e.g., ) substituents.
- Linker Groups : Analogs with alkyl linkers (e.g., 304d ) exhibit greater flexibility compared to the rigid carbonyl group in the target compound, which may influence pharmacokinetics and target engagement.
- Functional Modifications : Hydroxy and phenyl groups in introduce hydrogen-bonding and π-stacking capabilities, absent in the target compound, which could enhance solubility or receptor selectivity.
Biological Activity
Ethyl 4-[(1-methyl-1H-indol-4-yl)carbonyl]piperazine-1-carboxylate (CAS Number: 1282103-99-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 315.37 g/mol. Its structure features a piperazine ring and an indole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H21N3O3 |
| Molecular Weight | 315.37 g/mol |
| CAS Number | 1282103-99-4 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported that treatment with the compound led to a dose-dependent decrease in cell viability in prostate cancer cell lines (PC3 and DU145), with IC50 values indicating significant potency:
| Cell Line | IC50 (24h) | IC50 (48h) | IC50 (72h) |
|---|---|---|---|
| PC3 | 40.1 ± 7.9 μg/mL | 27.05 ± 3.9 μg/mL | 26.43 ± 2.1 μg/mL |
| DU145 | 98.14 ± 48.3 μg/mL | 62.5 ± 17.3 μg/mL | 41.85 ± 7.8 μg/mL |
These results indicate that PC3 cells are more sensitive to the compound compared to DU145 cells, suggesting a potential selectivity for certain cancer types.
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Specifically, it has been observed that the compound causes chromatin condensation and DNA damage, leading to cell cycle arrest in the G0/G1 phase, which is critical for preventing cancer cell proliferation.
Pharmacological Studies
In addition to anticancer activity, the compound has been studied for its interactions with various biological targets, including receptor systems and enzymes involved in metabolic pathways. For example, it has shown potential as an antagonist for certain G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling.
Case Studies
- Prostate Cancer : A study evaluated the effects of this compound on prostate cancer cells, demonstrating significant cytotoxicity and suggesting its potential as a therapeutic agent in prostate cancer treatment.
- Mechanistic Insights : Research has detailed how the compound interacts with cellular pathways, particularly focusing on its ability to modulate signaling cascades associated with tumor growth and survival.
Q & A
Q. What are the typical synthetic routes for ethyl 4-[(1-methyl-1H-indol-4-yl)carbonyl]piperazine-1-carboxylate, and how are intermediates purified?
The synthesis involves multi-step reactions, starting with coupling the indole carbonyl moiety to the piperazine ring using reagents like EDC/HOBt or DCC/DMAP. Subsequent steps include esterification and purification via column chromatography (silica gel) or recrystallization. Critical parameters include solvent choice (e.g., DCM, THF) and temperature control (0–25°C) to minimize side reactions. Characterization of intermediates is performed using TLC and LC-MS .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to verify proton environments and carbon backbone.
- FTIR : Identification of carbonyl (C=O, ~1650–1750 cm) and aromatic stretches.
- Mass Spectrometry (HRMS or ESI-MS) : To confirm molecular weight and fragmentation patterns. Advanced labs may use 2D NMR (e.g., COSY, HSQC) for resolving complex proton couplings .
Q. What are the preliminary biological screening methods for this compound?
Basic screening includes:
- In vitro enzyme inhibition assays (e.g., fluorescence-based or colorimetric readouts).
- Cell viability assays (MTT or resazurin) against cancer or microbial lines.
- Receptor binding studies using radioligand displacement assays. Dose-response curves (IC/EC) are generated to quantify potency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies (e.g., variable IC values) may arise from assay conditions (pH, serum proteins) or cell line heterogeneity. Solutions include:
- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding kinetics or ITC (isothermal titration calorimetry) for thermodynamic profiling.
- Proteomic profiling : Identify off-target effects via kinome-wide screening or thermal shift assays.
- Structured SAR analysis : Compare activity across analogs to isolate critical functional groups .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Advanced optimization involves:
- In silico ADMET prediction : Tools like SwissADME or pkCSM to forecast solubility, bioavailability, and CYP450 interactions.
- Prodrug design : Introduce hydrolyzable esters or amides to enhance membrane permeability.
- Metabolic stability assays : Use liver microsomes or hepatocytes to assess phase I/II metabolism. Adjust substituents (e.g., fluorine substitution) to block metabolic hotspots .
Q. How can structural insights from X-ray crystallography guide SAR studies?
Co-crystallization with target proteins (e.g., kinases or GPCRs) reveals binding modes and critical interactions (hydrogen bonds, π-π stacking). Use software like PyMOL or Coot for structure-guided design. For example:
Q. What methodologies address the compound’s instability under physiological conditions?
Stability challenges (e.g., hydrolysis of the ester group) require:
- Forced degradation studies : Expose the compound to acidic/basic buffers, UV light, or elevated temperatures. Monitor degradation via HPLC or UPLC.
- Lyophilization : Improve shelf life by formulating as a lyophilized powder.
- Co-solvent systems : Use cyclodextrins or liposomes to enhance aqueous stability .
Q. How can researchers evaluate synergistic effects with other therapeutic agents?
Use combination index (CI) models (e.g., Chou-Talalay method) in cell-based assays. Advanced approaches include:
- Transcriptomic profiling : RNA-seq to identify pathways modulated by the combination.
- In vivo efficacy studies : Test synergy in xenograft models with pharmacokinetic-pharmacodynamic (PK-PD) modeling.
- Network pharmacology : Map compound-target interactions to predict multi-target synergies .
Q. What experimental approaches validate the compound’s reactivity under varying reaction conditions?
- Kinetic studies : Monitor reaction progress under different temperatures/pH using inline FTIR or NMR.
- Isolation of reactive intermediates : Trapping with nucleophiles (e.g., methanol) for MS characterization.
- Computational modeling : DFT calculations to predict reaction pathways and transition states .
Q. What ethical and regulatory considerations apply to preclinical testing of this compound?
Follow ICH guidelines and institutional animal care protocols (e.g., AAALAC accreditation). Key steps:
- Toxicology profiling : Acute/chronic toxicity studies in rodents.
- Genotoxicity assays : Ames test or micronucleus assay.
- Formulation compliance : Ensure adherence to GMP standards for API synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
